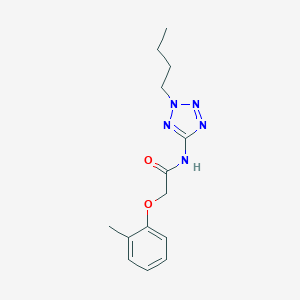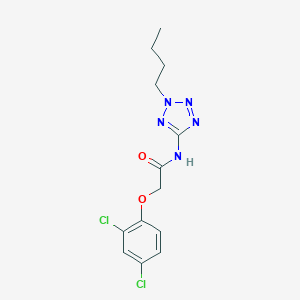![molecular formula C24H23F2N3O B244481 2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, commonly known as FBP, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. FBP is a small molecule that belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of FBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, FBP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. FBP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
FBP has been shown to have a range of biochemical and physiological effects in various cell types and tissues. For example, FBP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. FBP has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, FBP has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of FBP for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. FBP is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, one of the main limitations of FBP is its low solubility in water, which can make it difficult to administer in vivo. In addition, FBP has not yet been extensively tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on FBP, including the development of new synthesis methods to improve its yield and purity, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its safety and efficacy in clinical trials. In addition, FBP may have potential applications in other areas of research, such as drug discovery and chemical biology. Overall, FBP is a promising compound that has the potential to make a significant contribution to the field of pharmacology and biomedical research.
合成法
The synthesis of FBP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FBP is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-(2-fluorobenzyl)piperazine and 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide in the presence of a palladium catalyst. The reaction is carried out under specific conditions of temperature, pressure, and solvent, and the yield of FBP is typically around 70%.
科学的研究の応用
FBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FBP has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders. In inflammation research, FBP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C24H23F2N3O |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-22-7-3-1-5-18(22)17-28-13-15-29(16-14-28)20-11-9-19(10-12-20)27-24(30)21-6-2-4-8-23(21)26/h1-12H,13-17H2,(H,27,30) |
InChIキー |
BHLKHSMKPIJLPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)